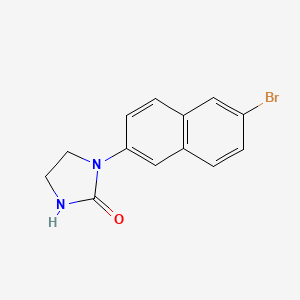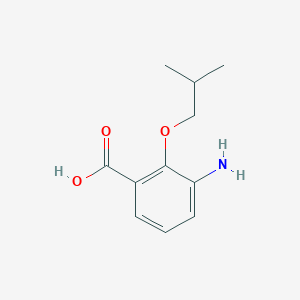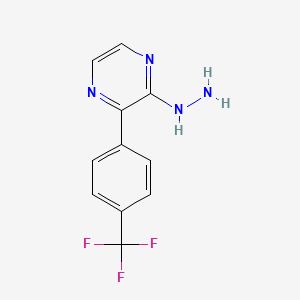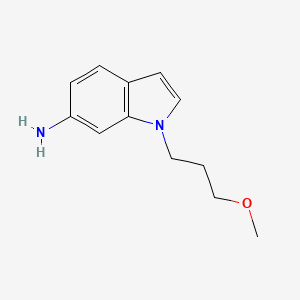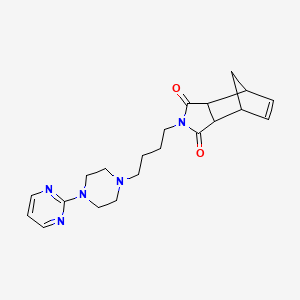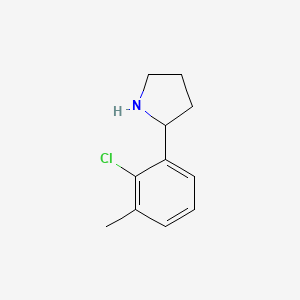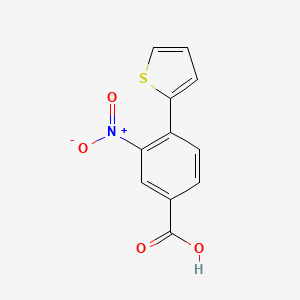
2-(2-Hydroxybenzylidene)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxybenzylidene)-1-indanone is an organic compound that belongs to the class of benzylideneindanones It is characterized by the presence of a hydroxy group attached to the benzylidene moiety, which is conjugated with the indanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzylidene)-1-indanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-indanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically performed in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxybenzylidene)-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-oxobenzylidene)-1-indanone.
Reduction: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 2-(2-oxobenzylidene)-1-indanone
Reduction: 2-(2-Hydroxybenzylidene)-1-indanol
Substitution: Various substituted benzylideneindanone derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of fluorescent probes for the detection of amyloid aggregates.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxybenzylidene)-1-indanone involves its interaction with specific molecular targets. For example, in the context of amyloid fibril detection, the compound binds selectively to the fibrils, resulting in a fluorescence response. This interaction is facilitated by the conjugated system of the benzylideneindanone structure, which allows for efficient binding and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxybenzylidene)-1,3-indandione: This compound is structurally similar but contains an additional carbonyl group at the 3-position of the indanone ring.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound features a hydrazinecarbothioamide moiety instead of the indanone structure.
Uniqueness
2-(2-Hydroxybenzylidene)-1-indanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugated systems makes it particularly useful in applications requiring fluorescence or other photophysical properties.
Eigenschaften
CAS-Nummer |
1801659-02-8 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(2E)-2-[(2-hydroxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C16H12O2/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10,17H,9H2/b13-10+ |
InChI-Schlüssel |
MTRGPBISOZJVME-JLHYYAGUSA-N |
Isomerische SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3O |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


